Tetrodotoxin citrate

Description

Properties

Key on ui mechanism of action |

Sodium current (I(Na)) of the mammalian heart is resistant to tetrodotoxin (TTX) due to low TTX affinity of the cardiac sodium channel (Na(v)) isoform Na(v)1.5. To test applicability of this finding to other vertebrates, TTX sensitivity of the fish cardiac I(Na) and its molecular identity were examined. METHODS: Molecular cloning and whole-cell patch-clamp were used to examine alpha-subunit composition and TTX inhibition of the rainbow trout (Oncorhynchus mykiss) cardiac Na(v) respectively. ...: I(Na) of the trout heart is about 1000 times more sensitive to TTX (IC50 = 1.8-2 nm) than the mammalian cardiac I(Na) and it is produced by three Na(v)alpha-subunits which are orthologs to mammalian skeletal muscle Na(v)1.4, cardiac Na(v)1.5 and peripheral nervous system Na(v)1.6 isoforms respectively. Oncorhynchus mykiss (om) omNa(v)1.4a is the predominant isoform of the trout heart accounting for over 80% of the Na(v) transcripts, while omNa(v)1.5a forms about 18% and omNa(v)1.6a only 0.1% of the transcripts. OmNa(v)1.4a and omNa(v)1.6a have aromatic amino acids, phenylalanine and tyrosine, respectively, in the critical position 401 of the TTX binding site of the domain I, which confers their high TTX sensitivity. More surprisingly, omNa(v)1.5a also has an aromatic tyrosine in this position, instead of the cysteine of the mammalian TTX-resistant Na(v)1.5. CONCLUSIONS: The ortholog of the mammalian skeletal muscle isoform, omNa(v)1.4a, is the predominant Na(v)alpha-subunit in the trout heart, and all trout cardiac isoforms have an aromatic residue in position 401 rendering the fish cardiac I(Na) highly sensitive to TTX. ... TTX inhibits voltage-gated sodium channels in a highly potent and selective manner without effects on any other receptor and ion channel systems. TTX blocks the sodium channel only from outside of the nerve membrane, and is due to binding to the selectivity filter resulting in prevention of sodium ion flow. It does not impair the channel gating mechanism. More recently, the TTX-resistant sodium channels have been discovered in the nervous system and received much attention because of their role in pain sensation. TTX is now known to be produced not by puffer but by bacteria, and reaches various species of animals via food chain. |

|---|---|

CAS No. |

18660-81-6 |

Molecular Formula |

C17H25N3O15 |

Molecular Weight |

511.4 g/mol |

IUPAC Name |

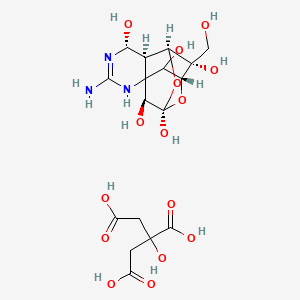

(1R,5R,6R,7R,9S,11S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C11H17N3O8.C6H8O7/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,15-20H,1H2,(H3,12,13,14);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2-,3?,4-,5+,6-,7+,9+,10-,11+;/m1./s1 |

InChI Key |

YUJWMDOXROTQCW-CREXYEDTSA-N |

Isomeric SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C([C@@]1([C@@H]2[C@@H]3[C@H](N=C(NC34[C@@H]([C@@](O2)(O[C@@H]1C4O)O)O)N)O)O)O |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |

Appearance |

Assay:≥98%A white to off-white solid |

Color/Form |

Crystals |

melting_point |

225 °C (decomposes) |

Other CAS No. |

4368-28-9 |

physical_description |

Colorless crystalline solid that darkens when heated above 428°F (220°C). |

Pictograms |

Acute Toxic |

shelf_life |

Stable to boiling except in an alkaline solution. |

solubility |

In water, 1.0X10+6 mg/L at 25 °C /miscible/ (est) Soluble in dilute acetic acid; slightly soluble in dry alcohol, ether; practically insoluble in other organic solvents |

Synonyms |

Fugu Toxin Tarichatoxin Tetradotoxin Tetrodotoxin Toxin, Fugu |

Origin of Product |

United States |

An In-depth Technical Guide to the Mechanism of Action of Tetrodotoxin Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrodotoxin (B1210768) (TTX), a potent neurotoxin, has been instrumental in the advancement of neuroscience research.[1][2] Its high specificity and affinity for voltage-gated sodium channels (VGSCs) make it an invaluable tool for dissecting the mechanisms of neuronal excitability and signaling.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of Tetrodotoxin citrate (B86180), its quantitative effects, and the experimental protocols used to study its activity. The citrate salt form of TTX enhances its water solubility, facilitating its application in various experimental settings.[3][4]

Core Mechanism of Action: Selective Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action of Tetrodotoxin is the potent and highly selective blockade of voltage-gated sodium channels.[1][3][5][6] This action prevents the influx of sodium ions (Na+) that is essential for the rising phase of an action potential in neurons and other excitable cells.[3][5] By inhibiting the firing of action potentials, TTX effectively silences neural activity, leading to paralysis.[5][7]

Binding Site and Molecular Interactions

TTX binds to a specific receptor site, known as neurotoxin receptor site 1, located in the outer vestibule, or pore opening, of the VGSC α-subunit.[2][5][8][9] This binding physically occludes the channel, acting as a "molecular plug" that prevents the passage of sodium ions.[9] The interaction is highly specific and does not affect the channel's gating mechanism; the channel can still undergo conformational changes in response to voltage, but ion permeation is blocked.[1]

The high-affinity binding of TTX is mediated by interactions with specific amino acid residues within the P-loops of the four homologous domains (I-IV) that form the channel pore.[1][8] A key structural feature of TTX is its positively charged guanidinium (B1211019) group, which mimics a hydrated sodium ion and interacts with negatively charged amino acid residues, such as aspartate and glutamate, in the selectivity filter of the channel.[8][9] This interaction, along with hydrogen bonds between the hydroxyl groups of TTX and the channel protein, contributes to the stable and high-affinity binding.[9]

Signaling Pathway of Tetrodotoxin Action

The following diagram illustrates the signaling pathway of Tetrodotoxin's inhibitory action on neuronal signaling.

Caption: Signaling pathway illustrating Tetrodotoxin's blockade of voltage-gated sodium channels.

Quantitative Data: Binding Affinity and Potency

The potency of Tetrodotoxin varies among different subtypes of voltage-gated sodium channels. These channels are broadly classified as TTX-sensitive (TTX-S) and TTX-resistant (TTX-R).[5] TTX inhibits TTX-S channels at nanomolar concentrations, while micromolar concentrations are required to block TTX-R channels.[5]

| Channel Subtype | Classification | IC50 (nM) | Kd (nM) | Tissue Location (Primary) |

| Nav1.1 | TTX-Sensitive | 4.1[10][11] | 1-10[10][11] | Central Nervous System[1] |

| Nav1.2 | TTX-Sensitive | 14[10][11] | 1-10[10][11] | Central Nervous System[1] |

| Nav1.3 | TTX-Sensitive | 5.3[10][11] | 1-10[10][11] | Central Nervous System[1] |

| Nav1.4 | TTX-Sensitive | 7.6[10][11] | 1-10[10][11] | Skeletal Muscle[1] |

| Nav1.5 | TTX-Resistant | ~1970[12] | - | Cardiac Muscle[1] |

| Nav1.6 | TTX-Sensitive | 2.3 - 33[6][10][11][13] | 1-10[10][11] | Central & Peripheral Nervous System[12] |

| Nav1.7 | TTX-Sensitive | 18.6 - 36[10][11][14] | 1-10[10][11] | Peripheral Nervous System[1] |

| Nav1.8 | TTX-Resistant | ~1330 - 5960[12] | - | Dorsal Root Ganglion[1] |

| Nav1.9 | TTX-Resistant | ~5960[12] | - | Peripheral Nervous System[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Tetrodotoxin's mechanism of action.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the membrane of a single cell, allowing for the direct observation of the effect of TTX on voltage-gated sodium channels.

Objective: To measure the inhibitory effect of Tetrodotoxin on sodium currents in cells expressing specific VGSC subtypes.

Methodology:

-

Cell Preparation: HEK293T cells are transiently transfected with the cDNA encoding the desired human VGSC α-subunit.

-

Recording Setup: An Axopatch 200B amplifier, a Digidata 1440A digitizer, and pCLAMP 10 software are used for data acquisition and analysis. Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution (e.g., containing CsF, CsCl, EGTA, and HEPES, pH adjusted to 7.2 with CsOH).

-

Whole-Cell Configuration: A gigaohm seal is formed between the micropipette and the cell membrane, followed by rupture of the patch of membrane to gain electrical access to the cell interior.

-

Voltage Protocol: The cell is held at a holding potential of -120 mV. To elicit sodium currents, the membrane potential is depolarized to a test potential (e.g., -10 mV) for a short duration (e.g., 20 ms).

-

Drug Application: Tetrodotoxin citrate is dissolved in the external solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, and HEPES, pH adjusted to 7.4 with NaOH) and applied to the cell via a perfusion system.

-

Data Analysis: The peak inward sodium current is measured before and after the application of various concentrations of TTX. The concentration-response curve is then fitted to a Hill equation to determine the IC50 value.

Caption: Workflow for a whole-cell patch-clamp experiment to determine the IC50 of Tetrodotoxin.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of Tetrodotoxin to its receptor on the sodium channel.

Objective: To quantify the binding of radiolabeled Tetrodotoxin to sodium channels in a membrane preparation.

Methodology:

-

Membrane Preparation: Synaptosomes are prepared from rat brain tissue by homogenization and differential centrifugation.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]saxitoxin, which binds to the same site as TTX) and varying concentrations of unlabeled Tetrodotoxin citrate.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data are then analyzed using a competitive binding equation to determine the Ki of Tetrodotoxin, which is then converted to Kd.

Conclusion

Tetrodotoxin citrate is a powerful and selective blocker of voltage-gated sodium channels. Its well-characterized mechanism of action at a specific site on the channel pore has made it an indispensable tool in neuroscience and pharmacology. The quantitative data on its differential effects on various VGSC subtypes, elucidated through techniques like patch-clamp electrophysiology and radioligand binding assays, continue to provide valuable insights into the structure and function of these critical ion channels and inform the development of novel therapeutics targeting them.

References

- 1. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Tetrodotoxin Receptor of Voltage-Gated Sodium Channels—Perspectives from Interactions with μ-Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Tetrodotoxin Citrate | Sodium Channel Blocker | StressMarq Biosciences Inc. [stressmarq.com]

- 5. Tetrodotoxin - Wikipedia [en.wikipedia.org]

- 6. Tetrodotoxin citrate | Nav1.6 inhibitor | Probechem Biochemicals [probechem.com]

- 7. Tetrodotoxin Structure, Mechanism & Effects | Study.com [study.com]

- 8. The Tetrodotoxin Binding Site Is within the Outer Vestibule of the Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Tetrodotoxin citrate | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 11. rndsystems.com [rndsystems.com]

- 12. mdpi.com [mdpi.com]

- 13. Tetrodotoxin citrate | 18660-81-6 | Sodium Channel | MOLNOVA [molnova.com]

- 14. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Elucidation of Tetrodotoxin: A Technical Guide

An In-depth Exploration of the History, Mechanism, and Foundational Experimental Protocols of a Potent Neurotoxin

For centuries, the potent neurotoxin tetrodotoxin (B1210768) (TTX) has been both a feared poison and a subject of intense scientific curiosity. Responsible for the toxicity of pufferfish, this small molecule has played a pivotal role in our understanding of nerve function and has become an indispensable tool in neurobiology and pharmacology. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history of TTX's discovery, its mechanism of action, and the key experimental protocols that have been instrumental in its study.

A Historical Journey: From Ancient Poison to Modern Research Tool

The toxic effects of consuming pufferfish have been documented for centuries, with some of the earliest Western accounts recorded by Captain James Cook in 1774.[1] However, the scientific investigation into the causative agent began in the early 20th century. In 1909, Japanese scientist Dr. Yoshizumi Tahara first isolated a crude toxic substance from the ovaries of pufferfish and named it "tetrodotoxin," derived from the fish's taxonomic order, Tetraodontiformes.[1][2]

It took several more decades for the pure, crystalline form of TTX to be isolated. The complex chemical structure of tetrodotoxin was a significant challenge for chemists of the era. It was not until 1964 that a team of scientists led by Robert B. Woodward successfully elucidated its intricate structure.[1] This groundbreaking work was later confirmed by X-ray crystallography in 1970.[1] The first total synthesis of racemic tetrodotoxin was a landmark achievement in organic chemistry, accomplished by Yoshito Kishi and his colleagues in 1972.[1][3]

Parallel to the chemical investigations, the biological mechanism of TTX's action was being unraveled. In a seminal study in 1964, Toshio Narahashi and John W. Moore, using the sucrose (B13894) gap voltage clamp technique, definitively demonstrated that tetrodotoxin selectively blocks the voltage-gated sodium channels in nerve cell membranes.[1][4] This discovery was crucial, as it not only explained the paralytic effects of the toxin but also provided scientists with a highly specific molecular probe to study the function of these essential channels. Further research has since revealed the existence of both tetrodotoxin-sensitive (TTX-s) and tetrodotoxin-resistant (TTX-r) sodium channels, with TTX inhibiting TTX-s channels at nanomolar concentrations and TTX-r channels at micromolar concentrations.[1][5]

Initially believed to be produced by the pufferfish itself, subsequent research has shown that tetrodotoxin is actually produced by symbiotic bacteria and accumulates in various marine and terrestrial animals through the food chain.[6][7]

Quantitative Data: Toxicity and Channel Affinity

The potency of tetrodotoxin is evident in its low lethal dose and high affinity for its target. The following tables summarize key quantitative data for TTX.

| Parameter | Value | Route of Administration | Species | Reference |

| LD50 | 334 µg/kg | Oral | Mouse | [1] |

| LD50 | 232 µg/kg | Oral (Gavage) | Mouse | [8] |

| LD50 | 10.7 µg/kg | Intraperitoneal (i.p.) | Mouse | [9][10] |

| LD50 | 12.5 µg/kg | Subcutaneous (s.c.) | Mouse | [9][10] |

| LD50 | 8 µg/kg | Intravenous (i.v.) | Mouse | [1] |

| Lethal Dose | 1-2 mg (estimated) | Oral | Human | [1] |

| Table 1: Lethal Dose (LD50) of Tetrodotoxin. |

| Sodium Channel Subtype | IC50 (nM) | Species | Reference |

| Nav1.1 | 4.1 | Human | [11] |

| Nav1.2 | 14 | Human | [11] |

| Nav1.3 | 5.3 | Human | [11] |

| Nav1.4 | 7.6 | Human | [11] |

| Nav1.5 | >1000 (TTX-resistant) | Human | [5][11] |

| Nav1.6 | 2.3 | Human | [11] |

| Nav1.7 | 36 | Human | [11] |

| TTX-S (Dorsal Root Ganglion) | 0.3 | Rat | [5] |

| TTX-R (Dorsal Root Ganglion) | 100,000 | Rat | [5] |

| Table 2: Inhibitory Concentration (IC50) of Tetrodotoxin on Voltage-Gated Sodium Channel Subtypes. |

| Parameter | Value | Tissue | Reference |

| Dissociation Constant (Kd) | ~1 µM | Rabbit Purkinje fibers (cardiac) | [12] |

| Table 3: Binding Affinity of Tetrodotoxin. |

Core Experimental Protocols

The study of tetrodotoxin has been underpinned by several key experimental methodologies. The following sections provide an overview of these protocols.

Mouse Bioassay for Tetrodotoxin Quantification

The mouse bioassay is the standard method for quantifying the toxicity of TTX-containing samples.

Principle: The assay relies on the dose-dependent time to death in mice following intraperitoneal injection of a toxin extract. The toxicity is expressed in Mouse Units (MU), where one MU is defined as the amount of toxin required to kill a 20g mouse in 30 minutes.[13]

Methodology:

-

Extraction: The toxin is extracted from the tissue sample (e.g., pufferfish liver) using a solvent such as 1% acetic acid in methanol.[14]

-

Purification (Partial): The crude extract is often partially purified to remove interfering substances. This may involve steps like activated charcoal treatment and solvent partitioning.[13]

-

Dose Preparation: The purified extract is serially diluted to create a range of doses.

-

Injection: A standardized volume (typically 1 mL) of each dilution is injected intraperitoneally into a group of mice (e.g., ICR strain, 18-22g).[13]

-

Observation: The mice are observed, and the time from injection to the last gasping breath is recorded.[13]

-

Calculation of Mouse Units: The toxicity of the sample in MU is calculated based on the dilution that results in a specific median death time, often using a standardized dose-death time curve.

Isolation and Purification of Tetrodotoxin from Pufferfish

The following is a generalized protocol for the isolation and purification of TTX from pufferfish organs, such as the ovaries or liver, where it is most concentrated.

Methodology:

-

Homogenization and Extraction: Pufferfish viscera are homogenized in an acidic alcohol solution (e.g., 1% acetic acid in 95% ethanol).[15]

-

Chromatographic Separation:

-

Concentration: The eluent is concentrated under reduced pressure to remove the alcohol.[15]

-

Ion Exchange Chromatography: The concentrated extract is further purified using a cation exchange resin (e.g., Bio-Rex 70). The TTX is eluted with a gradient of acetic acid.[13]

-

Gel Filtration Chromatography: Further purification can be achieved using a gel filtration column (e.g., Bio-Gel P-2) equilibrated with dilute acetic acid.[13]

-

Crystallization: The purified TTX can be crystallized from a solvent to obtain high-purity crystals.[15]

The Sucrose Gap Voltage Clamp Technique

This electrophysiological technique was instrumental in elucidating the mechanism of action of TTX.

Principle: The sucrose gap technique electrically isolates a small segment of a nerve or muscle fiber, allowing the membrane potential of this "artificial node" to be controlled (voltage-clamped) while measuring the resulting ionic currents. Sucrose solutions, which have very low conductivity, are used to create the electrical isolation.[16]

Methodology:

-

Axon Preparation: A giant axon, for example from a lobster, is dissected and placed in a chamber with multiple channels for fluid flow.[17]

-

Creation of the Sucrose Gap: Two streams of a non-ionic sucrose solution flow across the axon, effectively isolating a central pool containing the axon segment to be studied. The ends of the axon are typically placed in a solution of isotonic potassium chloride to depolarize the membrane and eliminate the resting potential at these ends.[16]

-

Voltage Clamping: Two electrodes are used: one to measure the membrane potential of the isolated segment and another to inject current to hold the voltage at a desired level (the "command potential"). A feedback amplifier compares the measured membrane potential to the command potential and injects the necessary current to minimize the difference.[16]

-

Current Measurement: The current injected by the feedback amplifier is equal and opposite to the current flowing across the axonal membrane and is recorded.

-

Application of Tetrodotoxin: By adding TTX to the solution bathing the artificial node, its effect on the ionic currents at different membrane potentials can be precisely measured. Narahashi and Moore observed that TTX specifically blocked the early inward sodium current without affecting the later outward potassium current.[4]

Visualizing the Science: Diagrams and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of action of Tetrodotoxin.

References

- 1. Marine Tetrodotoxin as a Risk for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. Tetrodotoxin-Synthesis by Louisa Quek [ch.ic.ac.uk]

- 4. TETRODOTOXIN BLOCKAGE OF SODIUM CONDUCTANCE INCREASE IN LOBSTER GIANT AXONS [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential binding of tetrodotoxin and its derivatives to voltage‐sensitive sodium channel subtypes (Nav1.1 to Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recovery of tetrodotoxin from pufferfish viscera extract by amine-functionalized magnetic nanocomposites - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02166A [pubs.rsc.org]

- 8. Acute Oral Toxicity of Tetrodotoxin in Mice: Determination of Lethal Dose 50 (LD50) and No Observed Adverse Effect Level (NOAEL) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Toxicity of tetrodotoxin towards mice and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tetrodotoxin block of sodium channels in rabbit Purkinje fibers. Interactions between toxin binding and channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation and Identification of a New Tetrodotoxin-Producing Bacterial Species, Raoultella terrigena, from Hong Kong Marine Puffer Fish Takifugu niphobles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. patents.justia.com [patents.justia.com]

- 16. Voltage clamp - Scholarpedia [scholarpedia.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Neuroscientist's Tool: An In-depth Technical Guide to Tetrodotoxin Citrate in Basic Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrodotoxin (TTX), a potent neurotoxin, serves as an indispensable tool in the field of neuroscience.[1][2] Its high specificity and affinity for voltage-gated sodium channels (VGSCs) make it an invaluable agent for dissecting the intricate mechanisms of neuronal excitability, synaptic transmission, and pain signaling.[1][3][4] This technical guide provides a comprehensive overview of the fundamental neuroscience applications of Tetrodotoxin citrate (B86180), its mechanism of action, detailed experimental protocols, and critical safety considerations. The citrate salt of TTX is favored for its enhanced solubility in aqueous solutions, facilitating its use in a wide range of experimental settings.[3][5][6]

Core Mechanism of Action

Tetrodotoxin exerts its powerful effects by selectively binding to the outer pore of most voltage-gated sodium channels.[3][7] This binding physically obstructs the channel, preventing the influx of sodium ions that is essential for the rising phase of an action potential.[4][7] Consequently, TTX effectively silences neuronal firing and the propagation of nerve impulses.[1][3][4]

A crucial aspect of TTX's utility in neuroscience is its ability to differentiate between subtypes of VGSCs. Neuronal sodium channels are broadly classified into two categories based on their sensitivity to this toxin:

-

Tetrodotoxin-Sensitive (TTX-S) Channels: These channels, which include subtypes such as NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7, are blocked by nanomolar concentrations of TTX.[4][7] They are predominantly found in the central and peripheral nervous systems.[4]

-

Tetrodotoxin-Resistant (TTX-R) Channels: This group, including NaV1.5, NaV1.8, and NaV1.9, requires micromolar concentrations of TTX for blockade.[4][8] These channels are primarily located in cardiac tissue and nociceptive sensory neurons.[4]

This differential sensitivity allows researchers to isolate and study the specific contributions of different sodium channel subtypes to neuronal function and pathophysiology.[4]

Quantitative Data

The following tables summarize key quantitative data for Tetrodotoxin citrate, providing a quick reference for experimental design.

Table 1: Inhibitory Concentration (IC50) of Tetrodotoxin Citrate for TTX-Sensitive Voltage-Gated Sodium Channel Subtypes

| Channel Subtype | IC50 Value (nM) |

| NaV1.6 | 2.3 |

| NaV1.1 | 4.1 |

| Frog Muscle & Squid Axon | 4.1 and 5.2, respectively |

| NaV1.3 | 5.3 |

| NaV1.4 | 7.6 |

| NaV1.2 | 14 |

| NaV1.7 | 36 |

Data sourced from Tocris Bioscience and Cayman Chemical.[5]

Table 2: Binding Affinity and Effective Concentrations

| Parameter | Value | Notes |

| Binding Affinity (Kd) | 1-10 nM | For TTX-S channels. |

| 1.8 nM | On rat brain membranes.[5][6] | |

| Effective Concentration for Neuronal Silencing | 100 nM - 1 µM | For complete block of TTX-S channels.[9][10] |

| Concentration for Blocking TTX-R Channels | > 75-100 µM | Micromolar concentrations are required.[4][9] |

| IC50 for Evoked Excitatory Postsynaptic Currents (eEPSC) | 2.8 nM | In rat hippocampal CA3 neurons.[11] |

| IC50 for Whole-Cell Na+ Current (INa) | 37.9 nM | In rat hippocampal CA3 neurons.[11] |

Key Neuroscience Applications and Experimental Protocols

Neuronal Silencing and Isolation of Synaptic Events

One of the most common applications of TTX is to block action potential-dependent synaptic transmission, allowing for the study of spontaneous, action potential-independent neurotransmitter release, often referred to as "miniature" synaptic events (mPSCs).[3][12]

Experimental Protocol: Recording Miniature Postsynaptic Currents (mPSCs) in Neuronal Cultures or Brain Slices

-

Preparation of TTX Citrate Stock Solution:

-

Due to its high toxicity, handle TTX citrate powder in a certified chemical fume hood or biological safety cabinet.[12][13] Wear appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and eye protection.[12][13]

-

To avoid weighing the highly toxic powder, purchase pre-aliquoted amounts (e.g., 1 mg).[12]

-

Prepare a concentrated stock solution (e.g., 1 mM or 500 µM) by dissolving the TTX citrate in sterile, deionized water or a suitable buffer (e.g., citrate buffer, pH 4.8).[12][14] For example, to make a 500 µM stock solution from 0.16 mg of TTX citrate (MW: 319.27 g/mol ), dissolve it in 1 mL of water.[14]

-

Aliquot the stock solution into small volumes in tightly sealed vials and store at -20°C for up to one month.[12]

-

-

Preparation of Working Solution:

-

On the day of the experiment, thaw an aliquot of the stock solution and allow it to equilibrate to room temperature.[12]

-

Dilute the stock solution into the artificial cerebrospinal fluid (aCSF) or recording buffer to the final working concentration. A typical working concentration for complete blockade of action potentials is 0.5 µM to 1 µM.[10][12] For example, to prepare 100 mL of 0.5 µM TTX solution from a 3.2 mM stock, add 15.6 µL of the stock to the aCSF.[12]

-

-

Application to Neuronal Preparation:

-

Transfer the cultured neurons or brain slice to the recording chamber.

-

Perfuse the preparation with the TTX-containing aCSF.[12]

-

Allow sufficient time for the TTX to take effect, typically 5-10 minutes, which can be monitored by the cessation of spontaneous firing in electrophysiological recordings.

-

-

Electrophysiological Recording:

-

Using whole-cell patch-clamp or other suitable electrophysiological techniques, record mEPSCs or mIPSCs from the neuron of interest.

-

-

Decontamination and Waste Disposal:

-

All solutions and materials contaminated with TTX must be decontaminated. Use a 10% bleach solution (at least 1% sodium hypochlorite) for a minimum of 30 minutes of contact time.[12][13]

-

Dispose of decontaminated liquid waste down the drain with copious amounts of water.[12] Solid waste should be placed in double biohazard bags and autoclaved.[12]

-

Investigation of Pain Pathways

TTX is a valuable tool in pain research due to the involvement of specific TTX-sensitive sodium channels (e.g., NaV1.7) in nociception.[15][16][17] It is used to study the contribution of these channels to neuropathic and other chronic pain states.[15][16][17][18]

Experimental Protocol: In Vivo Microinjection of TTX Citrate for Localized Neuronal Inactivation

-

Animal Preparation and Stereotaxic Surgery:

-

Anesthetize the animal according to approved institutional protocols.

-

Secure the animal in a stereotaxic frame.

-

Perform a craniotomy to expose the brain region of interest.

-

-

Preparation of TTX for Injection:

-

Prepare a sterile TTX citrate solution in saline or aCSF at the desired concentration. Concentrations for in vivo microinjections are typically in the low micromolar range, but the exact concentration and volume must be optimized for the specific brain region and experimental question.

-

Load the TTX solution into a microinjection syringe or a glass micropipette.

-

-

Microinjection Procedure:

-

Carefully lower the injection needle or pipette to the target coordinates.

-

Inject a small volume of the TTX solution slowly over several minutes to allow for diffusion and minimize tissue damage.

-

After the injection is complete, leave the needle in place for a few minutes to prevent backflow upon retraction.

-

Slowly withdraw the needle and suture the incision.

-

-

Behavioral or Physiological Assessment:

-

Following recovery from surgery, assess the effects of the neuronal inactivation on the animal's behavior (e.g., pain responses) or physiological parameters.

-

-

Post-Experimental Procedures:

-

Handle and dispose of animal carcasses and any contaminated materials according to institutional guidelines for hazardous chemical waste.[13]

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of Tetrodotoxin (TTX) on voltage-gated sodium channels.

Experimental Workflow Diagram

Caption: Experimental workflow for neuronal silencing using Tetrodotoxin citrate.

Safety and Handling

Tetrodotoxin is an extremely potent neurotoxin and must be handled with the utmost care.[13][19][20]

-

Hazard Identification: TTX is fatal if swallowed, inhaled, or absorbed through the skin.[13][19] There is no specific antidote.[12]

-

Engineering Controls: Always handle solid TTX and concentrated stock solutions in a certified chemical fume hood or a Class II biological safety cabinet.[12][13]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and double nitrile gloves when handling TTX.[12][13] A face shield should be worn if there is a risk of splashing.[12]

-

Spill and Exposure Procedures: In case of skin contact, wash the affected area vigorously with soap and water and seek immediate medical attention.[12] For any exposure, immediately call emergency services.[19][21]

-

Storage: Store TTX in a secure, locked location, clearly labeled as a potent toxin.[13][19]

Conclusion

Tetrodotoxin citrate is a powerful and selective pharmacological tool that has been instrumental in advancing our understanding of fundamental neuroscience.[3][6] Its ability to block voltage-gated sodium channels with high precision enables researchers to investigate a wide array of neuronal processes, from the biophysics of single channels to the complex circuitry underlying behavior and disease. By adhering to strict safety protocols and employing well-defined experimental procedures, scientists can continue to leverage the unique properties of TTX to unravel the mysteries of the nervous system.

References

- 1. What is Tetrodotoxin used for? [synapse.patsnap.com]

- 2. matec-conferences.org [matec-conferences.org]

- 3. nbinno.com [nbinno.com]

- 4. Tetrodotoxin - Wikipedia [en.wikipedia.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Tetrodotoxin (citrate) - Biochemicals - CAT N°: 14964 [bertin-bioreagent.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Voltage-gated sodium channels in the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. Tetrodotoxin abruptly blocks excitatory neurotransmission in mammalian CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. static1.squarespace.com [static1.squarespace.com]

- 13. ipo.rutgers.edu [ipo.rutgers.edu]

- 14. Genetic ablation, sensitization and isolation of neurons using nitroreductase and tetrodotoxin-insensitive channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tetrodotoxin, a Potential Drug for Neuropathic and Cancer Pain Relief? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Tetrodotoxin, a Potential Drug for Neuropathic and Cancer Pain Relief? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. From Poison to Promise: The Evolution of Tetrodotoxin and Its Potential as a Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 19. carlroth.com:443 [carlroth.com:443]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Pharmacology of Tetrodotoxin Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of Tetrodotoxin (B1210768) (TTX) citrate (B86180), a potent and highly selective neurotoxin. Renowned for its specific blockade of voltage-gated sodium channels (VGSCs), TTX serves as an invaluable tool in neuroscience research and holds potential for therapeutic applications, particularly in analgesia.[1][2][3] This document details its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. The citrate salt of tetrodotoxin is a water-soluble form that enhances its utility in research settings.[2][4]

Core Pharmacology

Tetrodotoxin is a non-peptide, small organic molecule originally isolated from pufferfish.[5] Its citrate form is a lyophilized preparation designed for improved solubility.[4][6][7] The primary pharmacological action of TTX is the potent and reversible blockade of the ion-conducting pore of most VGSC isoforms.[4][6][8]

Mechanism of Action

Tetrodotoxin exerts its effect by binding to the outer vestibule of the voltage-gated sodium channel, at a site known as neurotoxin receptor site 1.[8][9] This binding physically occludes the channel pore, thereby preventing the influx of sodium ions that is essential for the generation and propagation of action potentials in excitable cells like neurons and muscle cells.[8][9][10] The interaction is highly specific, and TTX does not affect other ion channels, such as potassium channels, at concentrations where it completely blocks sodium currents.[11]

The binding of TTX to the sodium channel is a 1:1 stoichiometry and is reversible.[12] The guanidinium (B1211019) group of the TTX molecule is thought to mimic a hydrated sodium ion, allowing it to lodge within the selectivity filter of the channel.[9][10] This blockage of sodium influx leads to the cessation of nerve conduction and muscle contraction, resulting in paralysis.[8][9]

Isoform Selectivity

Mammalian VGSCs are a family of nine different isoforms (NaV1.1–NaV1.9), each with distinct tissue distribution and biophysical properties.[9] TTX exhibits differential affinity for these isoforms, which are broadly classified as TTX-sensitive (TTX-S) and TTX-resistant (TTX-R).[8] The TTX-S isoforms (NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7) are blocked by nanomolar concentrations of TTX. In contrast, the TTX-R isoforms (NaV1.5, NaV1.8, and NaV1.9), which are predominantly expressed in cardiac muscle and nociceptive sensory neurons, require micromolar concentrations for blockade.[8][13] This difference in sensitivity is largely attributed to a single amino acid variation in the P-loop of domain I of the channel's α-subunit.[12]

Quantitative Pharmacological Data

The following tables summarize key quantitative data on the interaction of Tetrodotoxin with its targets and its effects in biological systems.

Table 1: In Vitro Potency of Tetrodotoxin Citrate against TTX-Sensitive Human Voltage-Gated Sodium Channel Isoforms

| Isoform | IC50 (nM) | Reference |

| NaV1.6 | 2.3 | |

| NaV1.1 | 4.1 | |

| NaV1.3 | 5.3 | |

| NaV1.4 | 7.6 | |

| NaV1.2 | 14 | |

| NaV1.7 | 18.6 ± 1.0 | [14] |

| NaV1.7 | 36 |

IC50 values represent the concentration of TTX required to inhibit 50% of the sodium current.

Table 2: Binding Affinity of Tetrodotoxin

| Preparation | Kd (nM) | Reference |

| Rat brain membranes | 1.8 | [4][6] |

| General (reversible, high affinity) | 1-10 |

Kd (dissociation constant) is a measure of the binding affinity of TTX to its receptor.

Table 3: Acute Toxicity of Tetrodotoxin in Mice

| Route of Administration | LD50 | Reference |

| Oral | 334 µg/kg | [15][16] |

| Intraperitoneal | 8 µg/kg | [15] |

| Subcutaneous | 8 µg/kg | [15] |

| Intravenous | 7.3 µg/kg | [17] |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 4: Pharmacokinetic Parameters of [³H]-Tetrodotoxin in Sprague-Dawley Rats (Single 6 µg/kg dose)

| Parameter | Value | Reference |

| Tmax (Time to maximum plasma concentration) | 10 minutes | [18][19][20] |

| Cmax (Maximum plasma concentration) | 5.56 ng Eq./mL | [18][19][20] |

| t½ (Half-life) | 2.31 hours | [18][19][20] |

| Mean Residence Time | 1.62 hours | [18][19][20] |

| Urinary Excretion (% of dose) | ~51% | [18][19][20] |

| Biliary Excretion (% of dose) | 0.43% | [18][19][20] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing TTX Activity

This protocol is used to measure the inhibitory effect of Tetrodotoxin on voltage-gated sodium currents in cultured cells expressing specific NaV channel isoforms.[13][21]

Methodology:

-

Cell Culture: HEK293T cells are transiently transfected with the cDNA encoding the human NaV channel α-subunit of interest.

-

Electrophysiology Setup: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier and data acquisition system.

-

Pipette and Bath Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, adjusted to pH 7.3 with NaOH.

-

-

Recording Procedure:

-

Cells are held at a holding potential of -120 mV.

-

Sodium currents are elicited by a depolarizing voltage step (e.g., to 0 mV) for a duration of 20-50 ms.

-

A baseline recording of the sodium current is established.

-

-

TTX Application: Tetrodotoxin citrate is dissolved in the external solution and applied to the cell via a perfusion system at varying concentrations.

-

Data Analysis: The peak inward sodium current is measured before and after TTX application. The percentage of inhibition is calculated for each concentration, and an IC50 value is determined by fitting the concentration-response data to a logistic equation.

Absorption, Distribution, Metabolism, and Excretion (ADME) Study in Rodents

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of Tetrodotoxin using a radiolabeled compound.[18][19][20]

Methodology:

-

Radiolabeling: Tetrodotoxin is radiolabeled, for example, with tritium (B154650) ([³H]), to allow for sensitive detection at very low concentrations.[18][19][20]

-

Animal Model: Adult Sprague-Dawley rats are used as the preclinical model.[18][19][20]

-

Dosing: A single dose of [³H]-TTX (e.g., 6 µg/kg) is administered to the rats, typically via subcutaneous or intramuscular injection.[18][19][20]

-

Sample Collection:

-

Blood: Serial blood samples are collected at various time points post-dosing (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

-

Excreta: Urine and feces are collected over a specified period (e.g., 72 hours) using metabolic cages.

-

Tissues: At the end of the study, various tissues (e.g., liver, kidney, brain, muscle) are harvested to assess distribution.

-

-

Sample Analysis:

-

The total radioactivity in plasma, urine, feces, and tissue homogenates is quantified using liquid scintillation counting.

-

Metabolite profiling is performed on plasma and urine samples using techniques like liquid chromatography coupled with mass spectrometry (LC-MS) to identify any biotransformation products.

-

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and elimination half-life (t½).

Toxicology and Safety

Tetrodotoxin is an extremely potent toxin, and stringent safety precautions are necessary when handling it in a laboratory setting.[22][23]

-

Routes of Exposure: Exposure can occur through ingestion, inhalation, and dermal contact or injection.[22][23]

-

Symptoms of Toxicity: The onset of symptoms can be rapid, ranging from 10 to 45 minutes.[22] Initial symptoms include numbness and tingling of the lips and tongue, followed by progressive paralysis, which can lead to respiratory failure and death.[1][22]

-

Handling Precautions: Work with TTX should be conducted in a designated area, preferably within a certified chemical fume hood or biological safety cabinet.[22][23] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double gloves, is mandatory.[22]

-

Antidote: There is no known antidote for Tetrodotoxin poisoning.[16][23] Treatment is supportive and primarily involves artificial respiration to manage respiratory paralysis until the toxin is cleared from the body.[23]

Clinical and Research Applications

Despite its toxicity, the high specificity of TTX for VGSCs makes it a critical research tool and a potential therapeutic agent.

-

Neuroscience Research: TTX is widely used to block neuronal activity to study synaptic transmission, neuronal circuits, and the contribution of specific NaV channels to cellular excitability.[2][4][6]

-

Pain Management: The role of specific TTX-S NaV channels (e.g., NaV1.7) in pain signaling has made TTX a subject of clinical investigation for the treatment of chronic and neuropathic pain, including cancer-related pain.[1][3][24] Clinical trials have explored the use of low doses of TTX for analgesia.[24]

Conclusion

Tetrodotoxin citrate is a powerful pharmacological agent characterized by its highly potent and selective blockade of voltage-gated sodium channels. Its well-defined mechanism of action and differential affinity for NaV isoforms have established it as an indispensable tool for neurophysiological research. While its extreme toxicity necessitates careful handling, ongoing research into its therapeutic potential, particularly in the field of analgesia, highlights the continued importance of understanding its complex pharmacology. This guide provides a foundational resource for professionals engaged in research and development involving this unique neurotoxin.

References

- 1. matec-conferences.org [matec-conferences.org]

- 2. nbinno.com [nbinno.com]

- 3. Tetrodotoxin Citrate - LKT Labs [lktlabs.com]

- 4. Tetrodotoxin (citrate) - Biochemicals - CAT N°: 14964 [bertin-bioreagent.com]

- 5. Tetrodotoxin, a Potential Drug for Neuropathic and Cancer Pain Relief? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Tetrodotoxin - Wikipedia [en.wikipedia.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Tetrodotoxin Binding Site Is within the Outer Vestibule of the Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Tetrodotoxin Toxicity (LD50) | AAT Bioquest [aatbio.com]

- 17. latoxan.com [latoxan.com]

- 18. mdpi.com [mdpi.com]

- 19. A Study of 11-[³H]-Tetrodotoxin Absorption, Distribution, Metabolism and Excretion (ADME) in Adult Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Differential binding of tetrodotoxin and its derivatives to voltage‐sensitive sodium channel subtypes (Nav1.1 to Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Article - Standard Operating Procedur... [policies.unc.edu]

- 23. sc.edu [sc.edu]

- 24. e3s-conferences.org [e3s-conferences.org]

Tetrodotoxin Citrate: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the chemical properties, biological activity, and experimental protocols related to tetrodotoxin (B1210768) citrate (B86180).

Introduction

Tetrodotoxin (TTX) is a potent neurotoxin renowned for its highly specific blockade of voltage-gated sodium channels (Nav). The citrate salt of tetrodotoxin is a more soluble and commonly used form in research settings, facilitating its application in a wide range of experimental paradigms. This document serves as a technical resource, consolidating key information on tetrodotoxin citrate, including its chemical and physical properties, mechanism of action, and detailed experimental methodologies.

Chemical and Physical Properties

Tetrodotoxin citrate is a solid, water-soluble form of tetrodotoxin.[1] The inclusion of citrate enhances its solubility in aqueous solutions, a significant advantage over the less soluble free base form of tetrodotoxin.[2] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 18660-81-6 | [3][4] |

| Molecular Formula | C11H17N3O8 • C6H8O7 | [3] |

| Formula Weight | 511.4 g/mol | [3] |

| Appearance | White to off-white solid/powder | [1] |

| Solubility | 1 mg/mL in water | [3] |

| Melting Point | Does not melt at 200°C; darkens and turns black with increasing temperature. | [5] |

| pKa | 8.76 | [6] |

| Storage | -20°C | [3][7] |

| Stability | ≥ 4 years at -20°C | [3] |

Biological Activity and Mechanism of Action

Tetrodotoxin exerts its potent neurotoxic effects by selectively binding to site 1 of the outer pore of voltage-gated sodium channels. This binding physically occludes the channel, preventing the influx of sodium ions that is essential for the generation and propagation of action potentials in excitable cells, such as neurons and muscle cells. The blockade of sodium channels leads to a cessation of nerve impulse transmission and subsequent paralysis.

The sensitivity to tetrodotoxin varies among different subtypes of voltage-gated sodium channels. This differential sensitivity allows researchers to use TTX as a pharmacological tool to dissect the contribution of specific sodium channel isoforms to various physiological processes.

Signaling Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of tetrodotoxin citrate.

Determination of Water Solubility (Adapted from OECD Guideline 105)

Objective: To determine the saturation concentration of tetrodotoxin citrate in water.

Materials:

-

Tetrodotoxin citrate

-

Distilled or deionized water

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer

-

Centrifuge

-

Analytical method for quantification (e.g., LC-MS/MS)

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add about 10 mg of tetrodotoxin citrate to a vial. Add water in stepwise volumes (e.g., 1 mL, 5 mL, 10 mL) with vigorous shaking after each addition. Observe for complete dissolution.

-

Flask Method (for solubilities > 10-2 g/L): a. Prepare a supersaturated solution by adding an excess amount of tetrodotoxin citrate to a known volume of water in a flask. b. Equilibrate the solution by shaking or stirring at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. c. After equilibration, cease agitation and allow the solution to stand to let undissolved material settle. d. Centrifuge an aliquot of the supernatant to remove any suspended particles. e. Carefully withdraw a sample from the clear supernatant for analysis. f. Determine the concentration of tetrodotoxin in the sample using a validated analytical method.

-

Data Analysis: The water solubility is reported as the mean of at least three independent determinations.

Determination of Melting Point (Adapted from USP General Chapter <651>)

Objective: To determine the temperature at which tetrodotoxin citrate transitions from a solid to a liquid. Note: Tetrodotoxin citrate decomposes rather than melts.

Apparatus:

-

Melting point apparatus with a heating bath and a means for observing the sample.

-

Capillary tubes.

Procedure:

-

Sample Preparation: Finely powder the tetrodotoxin citrate. Introduce a small amount into a capillary tube and pack it down to a height of 2-4 mm.

-

Determination: a. Place the capillary tube in the heating block of the melting point apparatus. b. Heat the block at a controlled rate (e.g., 1-2 °C per minute) as the expected decomposition temperature is approached. c. Observe the sample for any physical changes, such as darkening, charring, or gas evolution. d. Record the temperature at which these changes are first observed as the decomposition point.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of tetrodotoxin.

Materials:

-

Potentiometer with a pH electrode.

-

Burette.

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH).

-

Tetrodotoxin citrate solution of known concentration.

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions.

-

Titration: a. Dissolve a precisely weighed amount of tetrodotoxin citrate in a known volume of water. b. Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode. c. Titrate the solution with a standardized solution of NaOH, adding the titrant in small increments. d. Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. e. Continue the titration past the equivalence point.

-

Data Analysis: a. Plot the pH of the solution versus the volume of titrant added. b. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Determination of IC50 on Voltage-Gated Sodium Channels using Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the concentration of tetrodotoxin citrate that inhibits 50% of the current through a specific voltage-gated sodium channel subtype.

Materials:

-

Cell line expressing the desired Nav channel subtype (e.g., HEK293 cells).

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Data acquisition and analysis software.

-

Borosilicate glass capillaries for patch pipettes.

-

Internal and external recording solutions.

-

Tetrodotoxin citrate stock solution and serial dilutions.

Procedure:

-

Cell Culture: Culture the cells expressing the target Nav channel to an appropriate confluency for recording.

-

Recording Setup: a. Prepare patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution. b. Establish a whole-cell patch-clamp configuration on a single cell.

-

Voltage Protocol: a. Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in the resting state. b. Apply a depolarizing voltage step (e.g., to 0 mV) to elicit a sodium current.

-

Data Acquisition: a. Record baseline sodium currents in the absence of the toxin. b. Perfuse the cell with increasing concentrations of tetrodotoxin citrate. c. At each concentration, record the steady-state block of the sodium current.

-

Data Analysis: a. Measure the peak sodium current amplitude at each concentration. b. Normalize the current in the presence of the toxin to the control current. c. Plot the percentage of current inhibition against the logarithm of the tetrodotoxin citrate concentration. d. Fit the data to a dose-response curve (e.g., Hill equation) to determine the IC50 value.

Experimental Workflows

Neurotoxin Characterization Workflow

LC-MS/MS Quantification Workflow

Conclusion

Tetrodotoxin citrate is an invaluable tool for researchers studying voltage-gated sodium channels and their role in physiology and disease. Its enhanced solubility and well-characterized properties make it a preferred choice for a variety of experimental applications. This guide provides a comprehensive resource for the safe and effective use of tetrodotoxin citrate in the laboratory, from understanding its fundamental properties to implementing detailed experimental protocols for its characterization and a deeper understanding of its biological effects. Researchers are advised to adhere to strict safety protocols when handling this potent neurotoxin.

References

- 1. oecd.org [oecd.org]

- 2. tandfonline.com [tandfonline.com]

- 3. LC-MS/MS method for the determination of tetrodotoxin (TTX) on a triple quadruple mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. â©781⪠Optical Rotation [doi.usp.org]

- 5. waters.com [waters.com]

- 6. oecd.org [oecd.org]

- 7. uspbpep.com [uspbpep.com]

Solubility of Tetrodotoxin Citrate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetrodotoxin (B1210768) (TTX) citrate (B86180) in aqueous solutions. Tetrodotoxin, a potent neurotoxin, is a critical tool in neuroscience research and a molecule of interest in drug development. Understanding its solubility is paramount for the accurate preparation of stock solutions and experimental media. This document consolidates available data on the solubility of TTX citrate, outlines protocols for its dissolution, and illustrates its mechanism of action.

Core Concepts: Tetrodotoxin and its Citrate Salt

Tetrodotoxin in its free base form is notoriously insoluble in water and most organic solvents.[1][2] To overcome this limitation, it is commonly available as a citrate salt. This formulation significantly enhances its aqueous solubility, facilitating its use in a wide range of biological experiments.[1][2] Commercial preparations of tetrodotoxin citrate are often supplied as a lyophilized powder containing both tetrodotoxin and a citrate buffer.[3] Upon reconstitution with water, this mixture typically forms a slightly acidic solution with a pH of approximately 4.8, which is beneficial for the stability of the toxin.[4]

Quantitative Solubility Data

The reported solubility of tetrodotoxin citrate in aqueous solutions varies across different suppliers and literature sources. The following table summarizes the available quantitative data. It is important to note that the molecular weight of tetrodotoxin (free base) is 319.27 g/mol , while the molecular weight of tetrodotoxin citrate (as a 1:1 salt) is 511.39 g/mol . Calculations for molarity should be based on the specific form being used.

| Solvent | Reported Solubility (as TTX Citrate) | Reported Solubility (as TTX) | Molar Concentration (mM) | Source(s) |

| Water | ~1 mg/mL | - | ~1.95 | [1] |

| Water | - | 3.19 mg/mL | 10 | |

| Water | Soluble | - | - | [5] |

| Citrate Buffer (pH 4.8) | 30 mg/mL | - | ~58.6 | - |

| Acidic Buffer (pH 4.8) | - | - | 3 | [6] |

| Dilute Citrate or Acetate Buffer (pH 4-5) | - | 1 mg/mL | ~3.13 | [7] |

Note: The significant variation in reported solubility, particularly the 30 mg/mL value, may be attributable to differences in the formulation (e.g., the ratio of citrate to tetrodotoxin) and the specific experimental conditions under which solubility was determined. The value of 10 mM (equivalent to 3.19 mg/mL of TTX) is frequently cited by major suppliers.

Factors Influencing Solubility and Stability

The solubility and stability of tetrodotoxin citrate in aqueous solutions are primarily influenced by pH.

-

pH: Tetrodotoxin is most stable in slightly acidic solutions, typically within a pH range of 4 to 5.[7][8] This is why it is often supplied with a citrate buffer to maintain an acidic pH upon reconstitution. The molecule is unstable in strongly acidic or alkaline solutions and is rapidly destroyed by boiling at pH values below 2.

-

Temperature: While specific quantitative data on the effect of temperature on solubility is limited in the available literature, standard laboratory practice suggests that solubility of most solids in liquids increases with temperature. However, given the thermal lability of tetrodotoxin at non-optimal pH, any heating to aid dissolution should be done with caution. For long-term storage, frozen solutions at -20°C are recommended.

Experimental Protocols

The following section details a generalized protocol for the preparation of a tetrodotoxin citrate stock solution and a conceptual workflow for determining its aqueous solubility.

Protocol for Preparation of a Tetrodotoxin Citrate Stock Solution

This protocol is a general guideline. Researchers should always refer to the manufacturer's specific instructions for the lot of tetrodotoxin citrate being used.

Materials:

-

Tetrodotoxin citrate (lyophilized powder)

-

High-purity water (e.g., Milli-Q or equivalent) or a suitable buffer (e.g., 0.1 M citrate buffer, pH 4.8)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

Procedure:

-

Equilibration: Allow the vial of lyophilized tetrodotoxin citrate to equilibrate to room temperature before opening to prevent condensation.

-

Reconstitution: Carefully open the vial and add the required volume of high-purity water or buffer to achieve the desired concentration. For example, to prepare a 1 mM stock solution from a 1 mg vial of TTX citrate (assuming the content is primarily TTX with a molecular weight of 319.27 g/mol ), you would add approximately 3.13 mL of solvent. Always confirm the molecular weight and formulation provided by the supplier.

-

Dissolution: Close the vial tightly and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

-

Aliquoting and Storage: For convenience and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. Most suppliers recommend that aqueous solutions be used within one day if stored at room temperature, or for up to one month if stored frozen.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of tetrodotoxin citrate in an aqueous solution. This is a conceptual representation, and the specific analytical methods may vary.

Mechanism of Action: Signaling Pathway Blockade

Tetrodotoxin exerts its potent neurotoxic effects by specifically blocking voltage-gated sodium channels (Nav) on the outer surface of excitable cell membranes, such as neurons.[1][2] This blockade prevents the influx of sodium ions that is necessary for the rising phase of an action potential, thereby inhibiting nerve conduction and muscle contraction.

The following diagram illustrates the inhibitory action of tetrodotoxin on the propagation of a nerve impulse.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Tetrodotoxin (citrate) - Biochemicals - CAT N°: 14964 [bertin-bioreagent.com]

- 3. rndsystems.com [rndsystems.com]

- 4. biotium.com [biotium.com]

- 5. Tetrodotoxin Citrate - LKT Labs [lktlabs.com]

- 6. netascientific.com [netascientific.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

difference between Tetrodotoxin and Tetrodotoxin citrate

An In-depth Technical Guide to Tetrodotoxin (B1210768) and Tetrodotoxin Citrate (B86180) for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrodotoxin (TTX) is a potent neurotoxin renowned for its highly specific and reversible blockade of most voltage-gated sodium channels (VGSCs).[1][2] This property has established TTX as an indispensable tool in neuroscience research for the characterization of sodium channels and the dissection of their roles in physiological and pathological processes.[3][4] In its base form, Tetrodotoxin exhibits limited solubility in aqueous solutions, a characteristic that can present challenges in experimental settings. To address this, Tetrodotoxin is often prepared as a citrate salt, Tetrodotoxin citrate, which demonstrates significantly enhanced water solubility.[1][5] This guide provides a comprehensive comparison of Tetrodotoxin and Tetrodotoxin citrate, detailing their chemical and physical properties, biological activity, and practical applications in research.

Chemical and Physical Properties

The primary distinction between Tetrodotoxin and Tetrodotoxin citrate lies in their formulation and resulting solubility. Tetrodotoxin citrate is the water-soluble salt of Tetrodotoxin. This is achieved by lyophilizing Tetrodotoxin with a citrate buffer, resulting in a preparation that readily dissolves in water.[3]

Table 1: Comparison of Chemical and Physical Properties

| Property | Tetrodotoxin | Tetrodotoxin Citrate |

| Chemical Formula | C₁₁H₁₇N₃O₈ | C₁₁H₁₇N₃O₈ • C₆H₈O₇ |

| Molecular Weight | 319.27 g/mol | 511.4 g/mol |

| Appearance | White crystalline powder | White powder or gel/semi-solid |

| Solubility in Water | Poorly soluble | Soluble (approx. 1 - 3.19 mg/mL)[3] |

| Solubility in other solvents | Soluble in dilute acidic buffers (e.g., citrate or acetate (B1210297) buffer, pH 4-5) at ~1 mg/mL[4] | Soluble in water |

| Storage (Solid) | Store at -20°C[3] | Store at -20°C |

| Storage (Solution) | Aqueous solutions should be prepared fresh; can be stored frozen at pH 4-5[4] | Aqueous solutions are not recommended to be stored for more than one day[3] |

Biological Activity and Potency

Both Tetrodotoxin and Tetrodotoxin citrate function by physically blocking the pore of voltage-gated sodium channels at neurotoxin receptor site 1, located on the extracellular side of the channel.[2] This action prevents the influx of sodium ions, thereby inhibiting the generation and propagation of action potentials in neurons and other excitable cells.[1][6] The citrate component of Tetrodotoxin citrate does not appear to interfere with the biological activity of Tetrodotoxin.[7] The potency of Tetrodotoxin is dependent on the specific subtype of the voltage-gated sodium channel. Channels are broadly classified as Tetrodotoxin-sensitive (TTX-s) or Tetrodotoxin-resistant (TTX-r).[2]

Table 2: Comparative Potency (IC₅₀) of Tetrodotoxin Citrate on Voltage-Gated Sodium Channel Subtypes

| Nav Subtype | IC₅₀ (nM) | Classification |

| Naᵥ1.1 | 4.1 | TTX-sensitive |

| Naᵥ1.2 | 14 | TTX-sensitive |

| Naᵥ1.3 | 5.3 | TTX-sensitive |

| Naᵥ1.4 | 7.6 | TTX-sensitive |

| Naᵥ1.5 | Micromolar range[8] | TTX-resistant |

| Naᵥ1.6 | 2.3 | TTX-sensitive |

| Naᵥ1.7 | 36 | TTX-sensitive |

| Naᵥ1.8 | >1 µM | TTX-resistant |

| Naᵥ1.9 | Micromolar range[8] | TTX-resistant |

Note: The IC₅₀ values presented are for Tetrodotoxin citrate. It is widely accepted that the active component is the Tetrodotoxin molecule itself, and the citrate salt form is not expected to alter its intrinsic potency.

Experimental Protocols

Preparation of Stock Solutions

4.1.1. Tetrodotoxin Citrate

-

Objective: To prepare a stock solution of Tetrodotoxin citrate.

-

Materials:

-

Tetrodotoxin citrate (solid)

-

Sterile, deionized water

-

Vortex mixer

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Allow the vial of Tetrodotoxin citrate to equilibrate to room temperature for at least one hour before opening.[5]

-

Aseptically add the desired volume of sterile deionized water to the vial to achieve the target concentration (e.g., 1 mg/mL).

-

Gently vortex the vial until the solid is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. It is recommended to use the solution on the same day it is prepared.[3]

-

4.1.2. Tetrodotoxin (Base)

-

Objective: To prepare a stock solution of Tetrodotoxin (base).

-

Materials:

-

Tetrodotoxin (solid)

-

Dilute citrate or acetate buffer (pH 4-5)

-

Vortex mixer

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Allow the vial of Tetrodotoxin to equilibrate to room temperature.

-

Aseptically add the desired volume of the acidic buffer to the vial to achieve the target concentration (e.g., 1 mg/mL).[4]

-

Gently vortex the vial until the solid is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes.

-

Store the aliquots frozen at -20°C. Solutions stored at pH 4-5 remain active when frozen.[4]

-

Electrophysiological Recording of Miniature Postsynaptic Currents (mPSCs)

-

Objective: To isolate and record mPSCs from neurons by blocking action potential-dependent neurotransmitter release using Tetrodotoxin citrate.

-

Materials:

-

Cultured neurons or brain slices

-

Patch-clamp electrophysiology setup

-

Artificial cerebrospinal fluid (aCSF)

-

Tetrodotoxin citrate stock solution (e.g., 1 mM in water)

-

Recording micropipettes

-

-

Procedure:

-

Prepare the neuronal culture or brain slice for patch-clamp recording.

-

Perfuse the preparation with standard aCSF.

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Record baseline synaptic activity.

-

Dilute the Tetrodotoxin citrate stock solution into the aCSF to a final concentration of 0.5-1 µM.

-

Perfuse the preparation with the aCSF containing Tetrodotoxin citrate. This will block voltage-gated sodium channels and inhibit the firing of action potentials.

-

Record the remaining synaptic activity, which will consist of mPSCs, representing the spontaneous release of single neurotransmitter vesicles.

-

Analyze the frequency, amplitude, and kinetics of the recorded mPSCs.

-

Visualizations

Signaling Pathway of Tetrodotoxin Action

Caption: Mechanism of Tetrodotoxin action on a voltage-gated sodium channel.

Experimental Workflow: Choosing Between Tetrodotoxin and Tetrodotoxin Citrate

Caption: Decision workflow for selecting the appropriate form of Tetrodotoxin.

Conclusion

The choice between Tetrodotoxin and Tetrodotoxin citrate is primarily dictated by the experimental requirements for solvent compatibility. Tetrodotoxin citrate offers the significant advantage of ready solubility in water and aqueous buffers, simplifying solution preparation for many in vitro and in vivo applications. In contrast, the base form of Tetrodotoxin requires an acidic buffer for dissolution. Importantly, the biological activity and potency of the Tetrodotoxin molecule are not compromised by the citrate salt formulation. By understanding the distinct properties of each form, researchers can select the most appropriate compound to ensure accurate and reproducible experimental outcomes in the study of voltage-gated sodium channels and their role in cellular excitability.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrodotoxin - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Effects of tetrodotoxin on electrical and mechanical activity of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

The Bacterial Blueprint: Unraveling the Symbiotic Origin of Tetrodotoxin in Pufferfish

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrodotoxin (B1210768) (TTX), a potent neurotoxin, has long been associated with pufferfish, representing both a significant public health concern and a molecule of immense interest for pharmacological research. Historically, the origin of TTX in these fish was a subject of debate. However, a substantial body of evidence now unequivocally points towards an exogenous source: symbiotic bacteria. This technical guide synthesizes the current understanding of the biological origin of TTX in pufferfish, detailing the symbiotic relationship with toxin-producing bacteria, the mechanisms of toxin accumulation, and the experimental methodologies crucial for research in this field. Quantitative data on TTX distribution, detailed experimental protocols, and visualizations of the key pathways are provided to serve as a comprehensive resource for professionals in toxicology, pharmacology, and drug development.

The Exogenous Origin of Tetrodotoxin: A Paradigm Shift

The long-held belief that pufferfish endogenously produce tetrodotoxin has been largely supplanted by the theory of an exogenous origin, primarily through a symbiotic relationship with marine bacteria.[1] This paradigm shift is supported by several key observations:

-

Cultured Pufferfish Lack Toxicity: Pufferfish raised in controlled, toxin-free environments do not develop toxicity.[2]

-

Toxification through Diet: Non-toxic, cultured pufferfish can be made toxic by feeding them a diet containing TTX or TTX-producing bacteria.[2][3]

-

Isolation of TTX-Producing Bacteria: Numerous bacterial species capable of producing TTX have been isolated from the intestines, skin, and ovaries of toxic pufferfish and other marine organisms.[1]

These findings strongly indicate that TTX is introduced into the pufferfish through the marine food web, with symbiotic bacteria as the primary producers.

The Microbial Architects of a Potent Neurotoxin

A diverse array of bacterial genera has been implicated in the production of tetrodotoxin. These microorganisms are found in various marine environments and establish symbiotic or commensal relationships with a range of marine animals.

Key TTX-Producing Bacterial Genera

The following table summarizes the primary bacterial genera that have been identified as producers of tetrodotoxin and isolated from pufferfish.

| Bacterial Genus | Common Pufferfish Host(s) | Reference(s) |

| Vibrio | Takifugu vermicularis, Takifugu niphobles, Arothron hispidus | [4] |

| Pseudomonas | Takifugu poecilonotus | |

| Bacillus | Fugu obscurus | |

| Alteromonas | Various marine organisms | |

| Raoultella | Takifugu niphobles | [5] |

| Shewanella | Lagocephalus lunaris | |

| Aeromonas | Takifugu obscurus | [2] |

The Pathway of Bioaccumulation: From Bacterium to Pufferfish

The accumulation of tetrodotoxin in pufferfish is a multi-step process of biomagnification through the marine food chain. This intricate pathway involves the transfer of the toxin from the bacterial producers to various intermediate organisms before reaching the pufferfish.

A Visualized Workflow of TTX Accumulation

The following diagram illustrates the logical flow of tetrodotoxin from its bacterial source to its accumulation in the tissues of pufferfish.

Quantitative Distribution of Tetrodotoxin in Pufferfish Tissues

The concentration of tetrodotoxin varies significantly among different species of pufferfish and across different tissues within the same individual. The liver, ovaries, and skin are consistently found to have the highest concentrations of the toxin. The following tables provide a summary of quantitative data on TTX levels in several pufferfish species.

Tetrodotoxin (TTX) Concentration in Lagocephalus sceleratus

| Tissue | Mean TTX Concentration (µg/g) | Range of TTX Concentration (µg/g) | Reference(s) |

| Gonads | 54.6 ± 8.9 | 1.4 - 68.2 | [6][7][8] |

| Liver | 43.7 ± 7.7 | 0.78 - 46.2 | [6][7][8] |

| Muscle | 9.4 ± 1.3 | <2.2 - 7.8 | [6][7][8] |

| Skin | 5.6 ± 0.9 | - | [6] |

Tetrodotoxin (TTX) Concentration in Arothron hispidus and Arothron nigropunctatus

| Species | Tissue | Highest TTX Concentration (µg/g) | Reference(s) |

| A. hispidus | Skin | 51.0 | [9][10] |

| A. nigropunctatus | Skin | 255 | [9][10] |

Tetrodotoxin (TTX) Concentration in Chelonodon patoca

| Tissue | TTX Concentration (µg/g) | Reference(s) |

| Skin | High | [11][12] |

| Muscle | High | [11][12] |

| Ovary | High | [11][12] |

| Liver | Low | [11] |

Molecular Mechanisms of Tetrodotoxin Transport and Accumulation

The ability of pufferfish to accumulate high concentrations of TTX without succumbing to its neurotoxic effects is a fascinating area of research. This resistance is attributed to two primary mechanisms: mutations in the voltage-gated sodium channels that reduce their affinity for TTX, and the presence of specific TTX-binding proteins that facilitate its transport and sequestration.

The Role of TTX-Binding Proteins and Transporters

Once ingested, TTX is absorbed from the intestine and transported via the bloodstream to various tissues, primarily the liver, for accumulation. This process is not passive and involves specific molecular machinery.

-

TTX-Binding Proteins (PSTBPs): Pufferfish plasma contains specific TTX-binding proteins, such as Pufferfish Saxitoxin and Tetrodotoxin Binding Protein (PSTBP), which are glycoproteins that bind to TTX and are believed to act as carrier proteins, transporting the toxin to different tissues.[13][14][15][16][17]

-

Transporter Families: Transcriptomic analyses have identified the upregulation of genes from the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) transporter families in the liver of toxic pufferfish.[18] These transporters are implicated in the uptake and translocation of TTX across cell membranes.

A Hypothetical Signaling Pathway for TTX Uptake in Hepatocytes